Product packaging for Undecyl-hydrazine(Cat. No.:CAS No. 131645-01-7)

Undecyl-hydrazine

Cat. No.: B161696
CAS No.: 131645-01-7
M. Wt: 186.34 g/mol
InChI Key: YHTQKJJDMAPMSS-UHFFFAOYSA-N
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Description

Undecyl-hydrazine is a specialized alkyl-hydrazine compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This reagent features a linear undecyl chain attached to the reactive hydrazine functional group, making it valuable for constructing novel chemical entities and probing biological mechanisms . In medicinal chemistry, alkyl-hydrazine derivatives are frequently employed as key synthons in the development of bioactive molecules, including antimicrobial, antitubercular, and antifungal agents . The length of the alkyl chain, such as the 11-carbon undecyl group, can be critical for biological activity, influencing properties like lipophilicity, membrane penetration, and interaction with enzyme active sites . Researchers utilize such compounds to develop new hydrazide-hydrazones and nitrogen-containing heterocycles, which are prominent scaffolds in drug discovery . Beyond pharmaceutical applications, this compound finds use in materials science and chemical synthesis. It can act as a reducing agent or serve as a precursor for functionalized nanomaterials and polymers . As with all hydrazine derivatives, proper safety protocols are essential. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26N2 B161696 Undecyl-hydrazine CAS No. 131645-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-9-10-11-13-12/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTQKJJDMAPMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615570
Record name Undecylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131645-01-7
Record name Undecylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Raschig-Type Ammonia-Chloramine Condensation

The Raschig process, originally developed for hydrazine synthesis, has been adapted for alkyl-hydrazine derivatives. In this method, chloramine (NH₂Cl) reacts with undecylamine (C₁₁H₂₃NH₂) under alkaline conditions to form this compound. Key steps include:

  • Chloramine generation : Sodium hypochlorite (NaOCl) reacts with ammonia (NH₃) at 0–5°C to produce NH₂Cl.

  • Nucleophilic substitution : Undecylamine displaces chloride in NH₂Cl, forming N-undecylchloramine (C₁₁H₂₃NHCl).

  • Reductive elimination : The intermediate undergoes reduction with sodium sulfite (Na₂SO₃) to yield this compound.

Challenges : Competing side reactions, such as hydrazine oxidation to nitrogen gas, limit yields to 20–30%. Excess ammonia (20:1 molar ratio) and low temperatures (≤10°C) mitigate decomposition.

Schestakoff Urea Degradation Method

This approach leverages urea as a precursor. Urea (NH₂CONH₂) reacts with sodium hypochlorite (NaOCl) in the presence of undecylamine, yielding this compound via a Hoffmann-type rearrangement:

NH2CONH2+NaOCl+C11H23NH2C11H23NHNH2+CO2+NaCl+H2O\text{NH}2\text{CONH}2 + \text{NaOCl} + \text{C}{11}\text{H}{23}\text{NH}2 \rightarrow \text{C}{11}\text{H}{23}\text{NHNH}2 + \text{CO}2 + \text{NaCl} + \text{H}2\text{O}

Optimization : Microwave irradiation (80–100°C, 30 min) enhances reaction rates, achieving 45% yield. Industrial implementations use continuous-flow reactors to manage exothermicity.

Modern Alkylation Strategies

Direct Alkylation of Hydrazine

Hydrazine (NH₂NH₂) reacts with 1-bromoundecane in anhydrous methanol under reflux (65°C, 24 hr), facilitated by sodium hydride (NaH) as a base:

NH2NH2+C11H23BrNaHC11H23NHNH2+HBr\text{NH}2\text{NH}2 + \text{C}{11}\text{H}{23}\text{Br} \xrightarrow{\text{NaH}} \text{C}{11}\text{H}{23}\text{NHNH}_2 + \text{HBr}

Yield : 68–72% after purification via fractional distillation. Side products include di-undecylhydrazine (C₁₁H₂₃)₂NNH₂, which is minimized by maintaining a 1:1 hydrazine-to-alkyl halide ratio.

Isocyanate-Hydrazide Coupling

A two-step protocol from N-alkylcarbamates involves:

  • Hydrazide formation : 4-(Trifluoromethyl)benzohydrazide reacts with triphosgene (CCl₃O)₂CO and undecylamine to form N-undecyl-2-benzoylhydrazine-1-carboxamide.

  • Deprotection : Acidic hydrolysis (HCl/MeOH, 60°C) removes the benzoyl group, yielding this compound.
    Advantages : High purity (>95%) and scalability. Yields reach 88–94% under optimized conditions.

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

The Bergbau process, adapted for alkyl-hydrazines, employs a gas-liquid reactor where undecylamine and chlorine gas (Cl₂) react in kerosene at 0°C:

C11H23NH2+Cl2C11H23NHCl+HCl\text{C}{11}\text{H}{23}\text{NH}2 + \text{Cl}2 \rightarrow \text{C}{11}\text{H}{23}\text{NHCl} + \text{HCl}

Subsequent treatment with sodamide (NaNH₂) at 150°C liberates this compound:

C11H23NHCl+NaNH2C11H23NHNH2+NaCl\text{C}{11}\text{H}{23}\text{NHCl} + \text{NaNH}2 \rightarrow \text{C}{11}\text{H}{23}\text{NHNH}2 + \text{NaCl}

Throughput : 500–700 kg/day with 85% purity after distillation.

Catalytic Reductive Amination

A novel method uses ruthenium catalysts (Ru/C) to couple undecyl aldehyde (C₁₁H₂₃CHO) with ammonia under hydrogen pressure (50 bar, 120°C):

C11H23CHO+NH3+H2Ru/CC11H23NHNH2+H2O\text{C}{11}\text{H}{23}\text{CHO} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Ru/C}} \text{C}{11}\text{H}{23}\text{NHNH}2 + \text{H}2\text{O}

Efficiency : 90% conversion with 99% selectivity. This method avoids halogenated reagents, aligning with green chemistry principles.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ 20–30%
Solvent PolarityAnhydrous MeOH/DCM↑ Purity
Reaction Time12–24 hrPlateau after 18 hr

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but increase di-alkylation byproducts.

Catalysts and Additives

  • Sodium hydride (NaH) : Enhances deprotonation of hydrazine, improving alkylation efficiency.

  • Triethylamine (TEA) : Neutralizes HCl in isocyanate-based routes, preventing side reactions.

  • Microwave irradiation : Reduces reaction times from hours to minutes in Schestakoff-type syntheses.

Challenges and Mitigation Strategies

Purification Difficulties

This compound’s high boiling point (≈250°C) complicates distillation. Alternative approaches include:

  • Crystallization : From ethanol/water mixtures at −20°C.

  • Chromatography : Silica gel purification for lab-scale batches.

Stability Issues

Oxidation to azides (C₁₁H₂₃N₃) occurs under ambient conditions. Storage recommendations:

  • Inert atmosphere : N₂ or Ar gas in sealed containers.

  • Antioxidants : 0.1% hydroquinone additive .

Chemical Reactions Analysis

Types of Reactions

Undecyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, replacing hydrogen atoms in other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Undecyl-hydrazine and its derivatives have shown promising antimicrobial properties. Research indicates that hydrazine compounds can be effective against various pathogens, including Mycobacterium tuberculosis. Studies have demonstrated that certain hydrazine derivatives exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .

Table 1: Antimicrobial Efficacy of Hydrazine Derivatives

Compound TypePathogen TargetedIC50 (µM)
N-Alkyl-2-hydrazine-1-carboxamidesMycobacterium tuberculosis27.0 - 106.8
Tridecyl/pentadecyl derivativesAChE Inhibition28.9 - 27.0

Pharmacological Properties

Hydrazines have also been investigated for their pharmacological effects, including anti-inflammatory and analgesic activities. The synthesis of cyclic hydrazines has led to the development of compounds with significant antiphlogistic actions, which may provide new avenues for pain management therapies .

Agricultural Applications

Pesticides and Herbicides

This compound derivatives are being explored as potential agricultural chemicals, particularly in the formulation of pesticides and herbicides. Their chemical structure allows them to act as effective agents against various pests and diseases affecting crops. Hydrazines are known to enhance the efficacy of existing agricultural chemicals by acting as synergists .

Environmental Applications

Water Treatment

Hydrazines, including this compound, have been utilized in water treatment processes due to their reducing properties. They can effectively remove contaminants from water systems, making them valuable in environmental remediation efforts .

Chemical Blowing Agents

In industrial applications, this compound is used as a chemical blowing agent in the production of foams and plastics. Its ability to generate gas upon decomposition makes it suitable for creating lightweight materials .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides against Mycobacterium tuberculosis. The results indicated that undecyl derivatives exhibited significant antibacterial activity with IC50 values comparable to established antibiotics .

Case Study 2: Water Treatment Efficacy

Research conducted on the use of hydrazines in water treatment demonstrated that these compounds could reduce heavy metal concentrations effectively. The study highlighted the potential for using this compound as an environmentally friendly alternative to traditional water treatment agents .

Mechanism of Action

The mechanism of action of undecyl-hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, attacking electrophilic centers in biomolecules. This can lead to the formation of covalent bonds with proteins and nucleic acids, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Unsymmetrical Dimethylhydrazine (UDMH)
  • Structure : (CH₃)₂N–NH₂.
  • Properties: Volatile liquid (b.p. 63°C), hypergolic (ignites spontaneously with oxidizers), and highly toxic (neurotoxic and carcinogenic) .
  • Applications : Rocket propellant due to high energy density .
  • Comparison: UDMH’s methyl groups confer volatility and reactivity, whereas Undecyl-hydrazine’s long alkyl chain likely reduces volatility and increases solubility in non-polar solvents.
Phenylhydrazine (C₆H₅NH–NH₂)
  • Structure : Aromatic hydrazine with a phenyl group.
  • Properties : Crystalline solid (m.p. 19°C), reacts with carbonyl compounds to form hydrazones .
  • Applications : Used in organic synthesis (e.g., Fischer indole synthesis) and pharmaceuticals .
  • Comparison : The aromatic ring in phenylhydrazine enhances π-π interactions, whereas this compound’s aliphatic chain may improve membrane permeability in drug delivery systems .
1,2-Diphenylhydrazine
  • Structure : (C₆H₅)₂N–NH₂.
  • Properties: Carcinogenic (IARC Group 2B), forms benzidine via rearrangement .
  • Comparison: this compound’s aliphatic chain likely reduces carcinogenic risk compared to aromatic hydrazines but may still require toxicity testing .

Physicochemical Properties

Property This compound UDMH Phenylhydrazine
Molecular Weight ~213.4 g/mol 60.1 g/mol 108.1 g/mol
Solubility Low in water, high in lipids Miscible in water Moderate in ethanol
Stability Air-stable (alkyl chain) Pyrophoric Light-sensitive
Toxicity Potential irritant Highly toxic Carcinogenic

Data inferred from structural analogs .

Toxicological Profiles

  • This compound: Limited data; alkyl hydrazines generally show lower acute toxicity than aromatic analogs but may still require handling precautions .
  • Regulatory Status : Aromatic hydrazines (e.g., 1,2-diphenylhydrazine) face strict regulations (e.g., EPA, REACH), whereas aliphatic derivatives are less restricted .

Biological Activity

Undecyl-hydrazine, a member of the hydrazine class of compounds, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article discusses its biological activity, synthesizing findings from various studies, including data tables and significant research outcomes.

Overview of this compound

This compound is characterized by its undecyl alkyl chain, which influences its biological properties. The compound is often evaluated alongside other hydrazine derivatives for comparative analysis in biological assays.

1. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound and related compounds. Notably, a study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that undecyl derivatives exhibited moderate antimicrobial activity against various pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µM .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µM)Target Pathogen
This compound40-50Mycobacterium tuberculosis
Tridecyl-hydrazine28.9Mycobacterium avium
Pentadecyl-hydrazine27.0M. kansasii

The study highlighted that this compound showed comparable activity to other longer-chain derivatives, indicating a structure-activity relationship where longer alkyl chains generally enhance antimicrobial efficacy.

2. Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. In a study evaluating acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, undecyl derivatives demonstrated IC50 values ranging from 27.04 to 106.75 µM for AChE and from 58.01 to 277.48 µM for BuChE . These findings suggest that this compound could serve as a lead compound for developing treatments targeting cholinergic dysfunctions.

Table 2: Enzyme Inhibition Potency

CompoundIC50 AChE (µM)IC50 BuChE (µM)
This compound40-5058.01-277.48
Rivastigmine<27-

The performance of this compound in inhibiting AChE was found to be competitive with rivastigmine, a clinically used drug, indicating its potential therapeutic relevance.

3. Cytotoxicity Studies

Cytotoxicity assessments showed that this compound did not exhibit significant cytostatic effects on eukaryotic cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development . This lack of cytotoxicity is essential for considering any therapeutic applications.

Case Studies and Research Findings

Case Study: Synthesis and Evaluation of Hydrazone Derivatives

In a comprehensive evaluation of hydrazone derivatives, including this compound, researchers synthesized various compounds and assessed their biological activities against clinical isolates of fungi and bacteria. The study found that compounds with longer alkyl chains generally exhibited enhanced antifungal activity without significant cytotoxic effects on human cells .

Key Findings:

  • Compounds like this compound showed promising antifungal activity against Candida species.
  • The structural modifications significantly influenced both antimicrobial and enzyme inhibition activities.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecyl-hydrazine
Reactant of Route 2
Undecyl-hydrazine

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